Cas no 22367-82-4 (Ethyl 3-Methyl-1-benzofuran-2-carboxylate)
Ethyl 3-Methyl-1-benzofuran-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2-Benzofurancarboxylicacid, 3-methyl-, ethyl ester
- 3-Methyl-2-benzofurancarboxylic acid ethyl ester
- 3-METHYLBENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER
- ethyl 3-methyl-1-benzofuran-2-carboxylate
- Ethyl 3-Methyl-2-benzifurancarboxylate
- Methyl 3-methyl-1-benzofuran-2-carboxylate
- 3-Methyl-benzofuran-2-carbonsaeure-aethylester
- 3-methyl-benzofuran-2-carboxylic acid ethyl ester
- ethyl 3-(bromomethyl)benzofuran-2-carboxylate
- ethyl 3-methyl-2-benzo[b]furoate
- ethyl 3-methyl-2-benzofurancarboxylate
- ethyl 3-methylbenzo[d]furan-2-carboxylate
- Ethyl 3-methylbenzofuran-2-carboxylate
- ethyl 3-methylcoumarilate
- MFCD00846334
- SR-01000153870
- AKOS000359213
- HMS1517F02
- FBWZJJPGVQYUIN-UHFFFAOYSA-N
- ChemDiv3_015600
- CHEMBL4584019
- SR-01000153870-1
- Z54068549
- GEO-01765
- AH-262/31840034
- FT-0616126
- W-200232
- TQR0009
- XAA36782
- DTXSID70360981
- CCG-143808
- EN300-16164
- 22367-82-4
- N10423
- SCHEMBL719242
- SY063557
- FS-1344
- CS-0061548
- DB-045887
- STK416217
- Ethyl 3-Methyl-1-benzofuran-2-carboxylate
-
- MDL: MFCD00846334
- Inchi: 1S/C12H12O3/c1-3-14-12(13)11-8(2)9-6-4-5-7-10(9)15-11/h4-7H,3H2,1-2H3
- InChI Key: FBWZJJPGVQYUIN-UHFFFAOYSA-N
- SMILES: O1C(C(=O)OCC)=C(C)C2C=CC=CC1=2
Computed Properties
- Exact Mass: 204.07900
- Monoisotopic Mass: 204.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.2
- Topological Polar Surface Area: 39.4A^2
Experimental Properties
- Color/Form: Undetermined 2. density (g/ml, 25/4 ℃)
- Density: 1.153±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 81.5-82.0 ºC
- Boiling Point: 171 ºC (18 Torr)
- Flash Point: 129.7±21.8 ºC,
- Refractive Index: 1.564
- Solubility: Almost insoluble (0.086 g/l) (25 º C),
- PSA: 39.44000
- LogP: 2.91790
Ethyl 3-Methyl-1-benzofuran-2-carboxylate Security Information
- WGK Germany:3
- Safety Instruction: S26; S36; S36/37/39; S45
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22; R36/37/38; R34
Ethyl 3-Methyl-1-benzofuran-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 013632-1g |
3-Methylbenzofuran-2-carboxylic acid ethyl ester |
22367-82-4 | 97% | 1g |
£30.00 | 2022-03-01 | |
| Fluorochem | 013632-2g |
3-Methylbenzofuran-2-carboxylic acid ethyl ester |
22367-82-4 | 97% | 2g |
£60.00 | 2022-03-01 | |
| Fluorochem | 013632-5g |
3-Methylbenzofuran-2-carboxylic acid ethyl ester |
22367-82-4 | 97% | 5g |
£129.00 | 2022-03-01 | |
| Fluorochem | 013632-10g |
3-Methylbenzofuran-2-carboxylic acid ethyl ester |
22367-82-4 | 97% | 10g |
£245.00 | 2022-03-01 | |
| Chemenu | CM161585-10g |
ethyl 3-methyl-1-benzofuran-2-carboxylate |
22367-82-4 | 97% | 10g |
$531 | 2021-06-17 | |
| Chemenu | CM161585-25g |
ethyl 3-methyl-1-benzofuran-2-carboxylate |
22367-82-4 | 97% | 25g |
$979 | 2021-06-17 | |
| TRC | B434080-100mg |
Ethyl 3-Methyl-1-benzofuran-2-carboxylate |
22367-82-4 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B434080-500mg |
Ethyl 3-Methyl-1-benzofuran-2-carboxylate |
22367-82-4 | 500mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B434080-1g |
Ethyl 3-Methyl-1-benzofuran-2-carboxylate |
22367-82-4 | 1g |
$ 320.00 | 2022-06-07 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD13893-1g |
Ethyl 3-methylbenzofuran-2-carboxylate |
22367-82-4 | 97% | 1g |
¥75.0 | 2022-03-01 |
Ethyl 3-Methyl-1-benzofuran-2-carboxylate Suppliers
Ethyl 3-Methyl-1-benzofuran-2-carboxylate Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on Ethyl 3-Methyl-1-benzofuran-2-carboxylate
Ethyl 3-Methyl-1-benzofuran-2-carboxylate (CAS No. 22367-82-4): A Comprehensive Overview
Ethyl 3-Methyl-1-benzofuran-2-carboxylate (CAS No. 22367-82-4) is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in various chemical and biological processes. The benzofuran core structure, combined with the ester functional group, makes it a versatile intermediate in synthetic chemistry, particularly in the development of bioactive molecules.
The chemical structure of Ethyl 3-Methyl-1-benzofuran-2-carboxylate consists of a benzene ring fused with a furan ring, with a methyl group at the 3-position and an ester group at the 2-position. This configuration imparts specific reactivity patterns that are exploited in synthetic methodologies. The presence of the ester group enhances its solubility in polar organic solvents, making it a practical choice for various chemical reactions and transformations.
In recent years, there has been growing interest in the applications of benzofuran derivatives in pharmaceutical research. The structural motif of benzofuran is known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Ethyl 3-Methyl-1-benzofuran-2-carboxylate, as a derivative of this class, has been investigated for its potential pharmacological effects. Studies have shown that modifications at the 3-position of the benzofuran ring can significantly influence its biological activity, making it a valuable scaffold for drug discovery.
One of the most compelling aspects of Ethyl 3-Methyl-1-benzofuran-2-carboxylate is its role as a key intermediate in the synthesis of more complex bioactive molecules. Researchers have leveraged its reactivity to develop novel compounds with enhanced therapeutic profiles. For instance, recent studies have demonstrated its utility in constructing heterocyclic compounds that exhibit potent activity against various diseases. These findings underscore the importance of this compound in advancing medicinal chemistry.
The synthesis of Ethyl 3-Methyl-1-benzofuran-2-carboxylate involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. Traditional methods often involve the condensation of appropriate precursors followed by functional group transformations to achieve the desired structure. Advances in catalytic processes have further refined these methodologies, making the synthesis more efficient and scalable. These improvements are crucial for ensuring an adequate supply of this compound for research and industrial applications.
The pharmacological potential of Ethyl 3-Methyl-1-benzofuran-2-carboxylate has been explored through several preclinical studies. These investigations have revealed promising results regarding its efficacy in modulating biological pathways associated with various diseases. For example, research has indicated that derivatives of this compound may have therapeutic benefits in managing neurological disorders by interacting with specific targets within neural cells. Such findings open up new avenues for developing treatments based on benzofuran scaffolds.
In addition to its pharmaceutical applications, Ethyl 3-Methyl-1-benzofuran-2-carboxylate finds utility in agrochemical research. The structural features that make it valuable in drug discovery also contribute to its effectiveness as an intermediate in synthesizing agrochemicals with enhanced biological activity. This dual functionality underscores the versatility of this compound and its significance across multiple domains of chemistry.
The future prospects for Ethyl 3-Methyl-1-benzofuran-2-carboxylate are promising, given the ongoing advancements in synthetic chemistry and drug discovery technologies. As researchers continue to explore new methodologies and applications, this compound is expected to play an increasingly important role in scientific endeavors. Its unique structural properties and reactivity make it a cornerstone in the development of innovative chemical solutions.
In conclusion, Ethyl 3-Methyl-1-benzofuran-2-carboxylate (CAS No. 22367-82-4) is a multifaceted compound with significant implications in pharmaceuticals and agrochemicals. Its structural characteristics and reactivity profile make it a valuable intermediate for synthesizing bioactive molecules with diverse therapeutic applications. As research progresses, this compound will continue to be integral to advancements in chemical science and drug development.
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